beta-Alanine

概要

説明

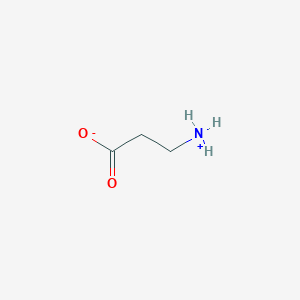

β-アラニン: は、アミノ基がより一般的なα炭素ではなくβ炭素に結合しているアミノ酸である、天然に存在するβアミノ酸です。 β-アラニンのIUPAC名は3-アミノプロパン酸です . 食事またはサプリメントから摂取する必要がある必須アミノ酸とは異なり、β-アラニンなどの非必須アミノ酸は体内で合成できます . β-アラニンは、主に骨格筋と脳に見られるジペプチドであるカルノシンの合成において重要な役割を果たします .

準備方法

合成経路と反応条件: β-アラニンは、さまざまな方法で合成できます。 一般的な方法の1つは、アンモニアとβ-プロピオラクトンの反応によるものです . 別の方法は、β-アミノプロピオニトリルの加水分解です . さらに、β-アラニンは、ジヒドロウラシルとカルノシンの分解によって生成できます .

工業生産方法: β-アラニンの工業生産では、アンモニアとβ-プロピオラクトンの反応などの化学合成方法が用いられることが多いです . 別の工業的方法には、β-アミノプロピオニトリルを基質として使用する方法があり、シアノ基の1段階加水分解を使用してβ-アラニンを合成できます . 環境への影響が小さいことから、微生物発酵などの生物学的アプローチも検討されています .

化学反応の分析

Pyrimidine Catabolism

β-Alanine is formed during the degradation of pyrimidines (cytosine and uracil) via dihydrouracil intermediates:

-

Reaction : Dihydrouracil → β-ureidopropionate → β-alanine + NH₃ + CO₂

Polyamine Pathway

In plants and bacteria, β-alanine is synthesized from polyamines (e.g., spermine/spermidine):

-

Step 1 : Polyamine oxidase converts spermine to 3-aminopropanal (3AP).

Propionate Pathway

In certain organisms, propionate serves as a precursor:

-

Step 1 : Propionate → Propionyl-CoA → Acrylyl-CoA (via acyl-CoA dehydrogenase).

-

Step 2 : Hydration to 3-hydroxypropionyl-CoA, hydrolysis to 3-hydroxypropionate, and oxidation to malonate semialdehyde.

Substrate: L-Aspartate

-

Reaction : L-Aspartate → β-Alanine + CO₂ (catalyzed by L-aspartate-α-decarboxylase, ADC).

Key Enzymes :Source Enzyme Activity (U/mg) Optimal pH Temperature (°C) Corynebacterium glutamicum 142.3 6.5 37 Bacillus subtilis 98.7 7.0 40

Substrate: Fumaric Acid

-

Cascade Reaction : Fumaric acid → L-aspartate (via aspartate ammonia-lyase, AspA) → β-alanine (via ADC).

Productivity : 80.4 g/L β-alanine in 5-L bioreactor (95.3% conversion) .

Substrate: Maleic Acid

-

Three-Enzyme System : Maleic acid → Fumaric acid (maleate isomerase) → L-aspartate (AspA) → β-alanine (ADC).

Yield : 92% with immobilized enzymes .

Degradation to Acetic Acid

β-Alanine is metabolized via transamination to malonate semialdehyde, then oxidized to acetic acid:

ADC Enzyme Challenges

-

Inactivation : Pyruvoyl-dependent ADCs undergo irreversible inactivation due to misincorporated protons.

-

Solutions : Site-directed mutagenesis (e.g., E56S in B. subtilis ADC) improves stability by 2.5× .

Whole-Cell Catalysis

-

Strain Engineering : Co-expression of aspA (from E. coli) and panD (from C. glutamicum) in E. coli achieves 300 g/L fumaric acid conversion with no intermediate accumulation .

N-Acetyl-β-Alanine

-

Synthesis : Acetylation of β-alanine enhances solubility and bioavailability.

-

Use : Reduces exercise-induced paresthesia and improves absorption (patent US20120264826A1) .

β-Alanine Betaine

科学的研究の応用

Athletic Performance Enhancement

Numerous studies have demonstrated that beta-alanine supplementation can significantly improve performance in high-intensity, short-duration activities. Key findings include:

- Time to Exhaustion : Research shows that this compound supplementation can enhance time to exhaustion (TTE) during exercises lasting 60 to 240 seconds. For instance, Hill et al. (2007) reported a 12% increase in TTE at 110% of maximal power output after four weeks of supplementation, with a further increase of 16% at ten weeks .

- Cycling Performance : In a study involving trained cyclists, supplementation led to improvements in cycling performance and isokinetic force, indicating benefits for both endurance and strength .

- Sport-Specific Benefits : Various sports have shown positive responses to this compound supplementation:

Therapeutic Uses

Beyond athletic performance, this compound may have therapeutic applications:

- Cognitive Function : Preliminary studies suggest potential benefits in cognitive function, particularly under stress conditions, by modulating neurotransmitter levels .

- Chronic Conditions : There is emerging evidence that this compound may support muscle function in individuals with chronic diseases or age-related muscle loss .

Summary of Research Findings

The following table summarizes key research findings on the effects of this compound supplementation across different studies:

| Study | Population | Duration of Supplementation | Key Findings |

|---|---|---|---|

| Hill et al. (2007) | Trained athletes | 4-10 weeks | Increased TTE by 12-16% at high intensity |

| Smith-Ryan et al. (2016) | Female participants | 6 weeks | Significant TTE improvement in graded exercise |

| Stout et al. (2008) | Mixed athletes | 28 days | Improved TTE from baseline |

| Consensus Article (2024) | General population | Variable | Enhanced muscle performance and reduced fatigue |

作用機序

β-アラニンは、脳と筋肉の両方でヒスチジンと結合してカルノシンを生成します . カルノシンは緩衝剤として作用し、運動中の筋肉組織のpHレベルを調整するのに役立ちます . この緩衝作用は、筋肉疲労の発症を遅らせ、運動パフォーマンスを向上させるのに役立ちます . β-アラニンには抗酸化作用もあり、フリーラジカルによる細胞損傷から保護するのに役立ちます .

類似化合物の比較

類似化合物:

α-アラニン: β-アラニンとは異なり、α-アラニンはアミノ基がα炭素に結合しています.

クレアチン: クレアチンは、運動パフォーマンスを向上させるために使用される別の化合物ですが、高強度の短時間活動のために迅速なエネルギー源を提供するという異なる方法で機能します.

β-アラニンの独自性: β-アラニンは、筋肉中のカルノシンレベルを上昇させる能力においてユニークであり、これは酸の蓄積を緩衝し、長時間の高強度の活動中の筋肉疲労を遅らせるのに役立ちます . これは、特にアスリートや持久力競技に関わる人々に有益です .

類似化合物との比較

Alpha-alanine: Unlike beta-alanine, alpha-alanine has the amino group attached to the alpha-carbon.

Creatine: Creatine is another compound used to enhance exercise performance, but it works differently by providing a rapid source of energy for short bursts of high-intensity activity.

Uniqueness of this compound: this compound is unique in its ability to increase carnosine levels in muscles, which helps to buffer acid build-up and delay muscle fatigue during prolonged high-intensity activities . This makes it particularly beneficial for athletes and individuals involved in endurance sports .

生物活性

Beta-alanine is a non-essential amino acid that plays a significant role in enhancing athletic performance and improving overall muscle function. Its primary biological activity is associated with increasing the levels of carnosine in skeletal muscle, which acts as a buffer against acidification during high-intensity exercise. This article explores the biological activity of this compound, highlighting its ergogenic effects, physiological roles, and implications for health and performance.

Carnosine Synthesis

this compound is a precursor to carnosine, a dipeptide composed of this compound and histidine. Carnosine is stored in skeletal muscles and functions primarily as an intracellular buffer, helping to maintain pH levels during intense physical activity. Research indicates that supplementation with this compound can significantly increase muscle carnosine concentrations by up to 80% over several weeks of consistent intake (4-6 g/day) .

Acid-Base Homeostasis

The increase in carnosine levels enhances the muscle's buffering capacity, allowing for improved performance during high-intensity exercises that last between 60 to 300 seconds. This buffering capacity delays the onset of muscle fatigue by reducing the accumulation of hydrogen ions (H+) that contribute to acidosis .

Ergogenic Effects

Numerous studies have investigated the ergogenic effects of this compound supplementation on various forms of exercise:

- High-Intensity Exercise : this compound has been shown to improve performance in activities such as cycling, swimming, and resistance training. For instance, a study found that participants who supplemented with this compound demonstrated significant improvements in time-to-exhaustion (TTE) during high-intensity cycling tasks .

- Resistance Training : Research also indicates that this compound supplementation can enhance performance in resistance training by allowing athletes to perform more repetitions at higher intensities before fatigue sets in .

Study 1: Sustained-Release this compound Formulation

A recent study examined the effects of a sustained-release formulation of this compound on recreationally trained men. Participants who consumed 15 g/day for 30 days experienced increases in serum triglycerides and LDL cholesterol but no significant differences compared to the placebo group. The study highlighted minor side effects such as paresthesia but noted that these were manageable .

| Parameter | Baseline (Mean ± SD) | Post-Supplementation (Mean ± SD) | p-value |

|---|---|---|---|

| Serum Triglycerides (mg/dL) | 120 ± 15 | 145 ± 20 | <0.05 |

| LDL Cholesterol (mg/dL) | 100 ± 10 | 110 ± 15 | <0.05 |

| Urea Nitrogen (mg/dL) | 15 ± 2 | 18 ± 3 | <0.05 |

Study 2: Performance Enhancement in Athletes

In another study focusing on high-intensity intermittent exercise, athletes who supplemented with this compound showed improved performance metrics compared to those receiving a placebo. The findings support the use of this compound as an effective ergogenic aid for enhancing sports performance .

Physiological Benefits Beyond Performance

Beyond its role in exercise performance, this compound supplementation has been linked to several physiological benefits:

- Neuroprotection : Some studies suggest that this compound may help mitigate stress responses and enhance resilience against conditions such as post-traumatic stress disorder (PTSD) and heat stress by maintaining neurotrophin levels .

- Thermoregulation : Research indicates that this compound supplementation may attenuate inflammatory responses during heat exposure, potentially improving thermoregulatory responses .

特性

IUPAC Name |

3-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-34-2, Array | |

| Record name | β-Alanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0030823 | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Colourless needles; | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

545.0 mg/mL, Soluble in water; Insoluble in ether and acetone, Slightly soluble (in ethanol) | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | beta-Alanine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1408/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | beta-Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-95-9, 28854-76-4 | |

| Record name | β-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028854764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P2JDE17B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | beta-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for beta-alanine in skeletal muscle?

A1: this compound is transported into skeletal muscle cells and acts as a rate-limiting precursor for the synthesis of carnosine []. Carnosine is a dipeptide composed of this compound and histidine, and it plays a crucial role in maintaining intracellular pH balance, particularly during high-intensity exercise [, ].

Q2: How does increased muscle carnosine content influence exercise performance?

A2: Increased muscle carnosine content contributes to improved exercise performance primarily through its ability to buffer the accumulation of hydrogen ions (H+) within muscle cells [, ]. This buffering capacity helps to delay the onset of fatigue and maintain optimal muscle contractility during intense physical activity [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H7NO2, and its molecular weight is 89.09 g/mol.

Q4: Has spectroscopic data been used to characterize this compound?

A5: Yes, FTIR spectroscopy has been utilized to identify and analyze the conformers of this compound at low temperatures using an argon matrix [].

Q5: How does the structure of this compound relate to its ability to increase muscle carnosine levels?

A6: The specific position of the amino group in this compound is crucial for its recognition by carnosine synthase, the enzyme responsible for carnosine synthesis []. Structural modifications to this compound could potentially alter its affinity for carnosine synthase and affect its ability to enhance carnosine levels.

Q6: What is the typical formulation strategy for this compound supplementation?

A7: this compound is commonly formulated as a powder or capsule for oral ingestion. Slow-release formulations have been proposed as a strategy to mitigate potential side effects like paresthesia [, ].

Q7: How is this compound absorbed and metabolized in the body?

A8: Following oral ingestion, this compound is absorbed in the small intestine [, ]. A significant portion of ingested this compound undergoes transamination, primarily in the liver, by enzymes like GABA-T and AGXT2 []. This metabolic pathway can limit the amount of this compound available for carnosine synthesis [].

Q8: What type of studies have been conducted to investigate the effects of this compound supplementation on exercise performance?

A10: Numerous studies have been conducted in both animal models [] and human subjects [, , , , , , , , , , ] to assess the impact of this compound supplementation on various aspects of exercise performance, including endurance, power output, and fatigue resistance.

Q9: Are there differences in this compound's effects on performance based on training status or age?

A11: While some studies suggest potential benefits of this compound supplementation in both trained and untrained individuals [], others indicate that highly trained athletes might experience less pronounced performance enhancements [, ]. Additionally, research has shown that this compound can effectively increase muscle carnosine levels and improve exercise capacity in elderly populations [].

Q10: What is the primary safety concern associated with this compound supplementation?

A12: Paresthesia, a tingling sensation on the skin, is a commonly reported side effect of this compound supplementation, especially at higher doses [, ]. This sensation is generally transient and harmless. Slow-release formulations and divided doses have been proposed as strategies to minimize paresthesia.

Q11: What analytical techniques are commonly used to measure muscle carnosine content?

A13: Muscle biopsies followed by high-performance liquid chromatography (HPLC) [, , , ] are frequently employed to quantify muscle carnosine levels. Non-invasive techniques like proton magnetic resonance spectroscopy (1H-MRS) have also been used [].

Q12: Does this compound interact with other amino acid transporters?

A14: Research suggests that this compound utilizes specific amino acid transporters, and its uptake can be influenced by the presence of other amino acids like taurine [, , , ]. The specific transporters involved and their affinity for this compound can vary across different tissues and species [, , ].

Q13: Are there any known alternatives to this compound supplementation for increasing muscle carnosine levels?

A15: Direct carnosine supplementation has been investigated, but its efficacy in elevating muscle carnosine levels appears to be limited compared to this compound supplementation [, ].

Q14: Beyond its role in exercise performance, are there other areas of research exploring potential benefits of this compound?

A16: Yes, research has explored the potential of this compound and carnosine in promoting wound healing []. Studies suggest that these compounds may influence collagen synthesis and the inflammatory response associated with wound repair [].

Q15: Are there any ongoing investigations exploring the combined effects of this compound with other supplements?

A17: Researchers are actively investigating the synergistic effects of combining this compound with other ergogenic aids, such as creatine, sodium bicarbonate, and caffeine, to further enhance exercise performance [, , , ]. These studies aim to determine if combining supplements can yield additive or synergistic benefits on various performance parameters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。